molecular formula C5HCl3N2O2 B1357141 2,4,6-Trichloro-3-nitropyridine CAS No. 60186-13-2

2,4,6-Trichloro-3-nitropyridine

Cat. No.: B1357141
CAS No.: 60186-13-2
M. Wt: 227.43 g/mol
InChI Key: VJZFGUJBDRDICD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-nitropyridine is a chemical compound with the molecular formula C5HCl3N2O2. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one nitro group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloro-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of Imigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The interactions of this compound with enzymes and proteins are primarily based on its ability to form covalent bonds with nucleophilic sites on these biomolecules, leading to modifications in their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications and toxicity. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can inhibit certain cellular enzymes, leading to alterations in metabolic pathways and gene expression patterns . These changes can result in various cellular responses, including cell cycle arrest, apoptosis, or changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access and preventing enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity, organ damage, and changes in physiological functions. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall biological effects, including its toxicity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-nitropyridine typically involves the nitration of 2,4,6-trichloropyridine. One common method includes the reaction of 2,4,6-trichloropyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

Scientific Research Applications

2,4,6-Trichloro-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloro-3-nitropyridine is unique due to the combination of three chlorine atoms and one nitro group on the pyridine ring. This unique structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2,4,6-trichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFGUJBDRDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483645
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-13-2
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dichloro-3-nitropyridine-4-amine (2.27 g, 10.9 mmol) was added to 48 mL concentrated hydrochloric acid, and cooled to 0-5° C. To the solution was added sodium nitrite (2.26 g, 32.7 mmol) in batches. After the addition of sodium nitrite, the reaction solution was stirred for 1 h at 0-5° C., and then stirred for 2 h at 25° C., adjusted to pH=7 with 40% sodium hydroxide solution, and extracted with ethyl ether. After the organic phase was dried (Na2SO4) and concentrated, it was subjected to column chromatography eluted with petroleum ether to afford 2 g white solid with a yield of 80.7%.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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